2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling and is implicated in several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Aplicaciones Científicas De Investigación
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol inhibits BTK phosphorylation and downstream signaling events, leading to decreased cell proliferation and increased apoptosis in CLL, MCL, and WM cell lines. In vivo studies have demonstrated that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol inhibits tumor growth in xenograft models of CLL and MCL. These findings suggest that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has potential as a therapeutic agent for B-cell malignancies.
Mecanismo De Acción
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol binds to the active site of BTK and irreversibly inhibits its activity. BTK is a critical component of B-cell receptor signaling, and its inhibition leads to decreased downstream signaling events, including activation of PLCγ2, PKC, and NF-κB. This ultimately leads to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancies. This leads to decreased cell proliferation and increased apoptosis in vitro and in vivo. 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6, in preclinical models of rheumatoid arthritis. These findings suggest that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol may have potential as a therapeutic agent for both B-cell malignancies and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol is its specificity for BTK, which reduces the potential for off-target effects. Another advantage is its irreversible binding to BTK, which may lead to sustained inhibition of downstream signaling events. However, one limitation of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol include clinical trials in B-cell malignancies and inflammatory diseases. Additionally, studies are needed to investigate the potential synergy of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors. Finally, studies are needed to investigate the potential for resistance to 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol and to identify biomarkers that may predict response to therapy.
Métodos De Síntesis
The synthesis method of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol involves several steps. Firstly, 2-furylmethylamine is reacted with tert-butyl acrylate to form the corresponding amide. The amide is then reduced with sodium borohydride to produce the corresponding amine. The amine is reacted with pyrazole-3-carboxaldehyde to form the pyrazole intermediate. Finally, the pyrazole intermediate is coupled with 1-bromo-3-chloropropane in the presence of a base to produce 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol.
Propiedades
IUPAC Name |
2-[(3-tert-butyl-1H-pyrazol-5-yl)methyl-(furan-2-ylmethyl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-5-14(12-21)20(11-15-7-6-8-22-15)10-13-9-16(19-18-13)17(2,3)4/h6-9,14,21H,5,10-12H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZYHVFQDOUIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=CO1)CC2=CC(=NN2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.